molecular formula C20H20O6 B10842690 3,4-bis(3,4-dimethoxyphenyl)furan-2(5H)-one

3,4-bis(3,4-dimethoxyphenyl)furan-2(5H)-one

Cat. No.: B10842690
M. Wt: 356.4 g/mol
InChI Key: FGMQIGBHXSBGMS-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-bis(3,4-dimethoxyphenyl)furan-2(5H)-one typically involves the reaction of 3,4-dimethoxybenzaldehyde with appropriate reagents under controlled conditions. The reaction conditions often include the use of solvents like ethanol and catalysts to facilitate the formation of the furan ring .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimization for large-scale production. This may include the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3,4-bis(3,4-dimethoxyphenyl)furan-2(5H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the furan ring or the methoxy groups.

    Substitution: Substitution reactions can occur at the phenyl rings or the furan ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols or ethers.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 3,4-bis(3,4-dimethoxyphenyl)furan-2(5H)-one involves its interaction with specific molecular targets in the body. It is believed to modulate neurotransmitter systems, leading to its anxiolytic and anticonvulsant effects. The exact pathways and molecular targets are still under investigation .

Comparison with Similar Compounds

Similar Compounds

    3,4-dimethoxyphenyl derivatives: Compounds with similar structures but different functional groups.

    Furan derivatives: Other compounds containing the furan ring with various substituents.

Uniqueness

3,4-bis(3,4-dimethoxyphenyl)furan-2(5H)-one is unique due to its specific combination of two 3,4-dimethoxyphenyl groups attached to a furan ring. This structure contributes to its distinct chemical and biological properties, setting it apart from other similar compounds .

Properties

Molecular Formula

C20H20O6

Molecular Weight

356.4 g/mol

IUPAC Name

3,4-bis(3,4-dimethoxyphenyl)-2H-furan-5-one

InChI

InChI=1S/C20H20O6/c1-22-15-7-5-12(9-17(15)24-3)14-11-26-20(21)19(14)13-6-8-16(23-2)18(10-13)25-4/h5-10H,11H2,1-4H3

InChI Key

FGMQIGBHXSBGMS-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C2=C(C(=O)OC2)C3=CC(=C(C=C3)OC)OC)OC

Origin of Product

United States

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